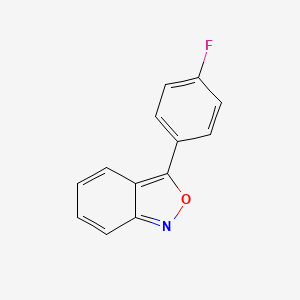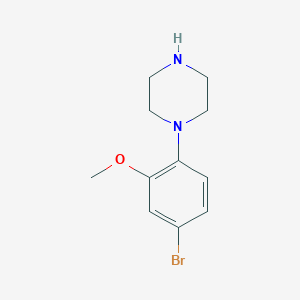
1-(4-Bromo-2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, making it a substituted piperazine. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-(4-bromo-2-methoxyphenyl)-piperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions: 1-(4-bromo-2-methoxyphenyl)-piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Aza-Michael Addition: This reaction involves the addition of amines to activated alkenes, forming new piperazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学研究应用
1-(4-Bromo-2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Piperazine derivatives are explored for their potential therapeutic effects, such as antipsychotic, antidepressant, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of agrochemicals
作用机制
The mechanism of action of piperazine, 1-(4-bromo-2-methoxyphenyl)-, involves its interaction with specific molecular targets. Piperazine derivatives are known to interact with various receptors and enzymes in the body. For example, some piperazine compounds act as serotonin and dopamine receptor antagonists, which can influence neurotransmitter levels and modulate mood and behavior . The exact molecular targets and pathways for this specific compound may vary depending on its structure and the biological system being studied .
相似化合物的比较
1-(4-Methoxyphenyl)piperazine: This compound is similar in structure but lacks the bromine atom.
1-(2-Methoxyphenyl)piperazine: Another similar compound with the methoxy group in a different position on the phenyl ring.
Uniqueness: The presence of the bromine atom in 1-(4-bromo-2-methoxyphenyl)-piperazine imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and potentially enhances its biological activity compared to similar compounds .
属性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
1-(4-bromo-2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI 键 |
CBZGVXAWSOTEQZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)Br)N2CCNCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
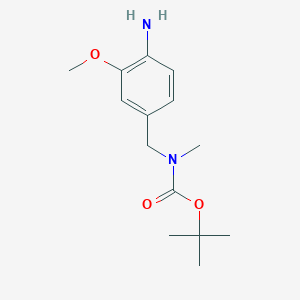
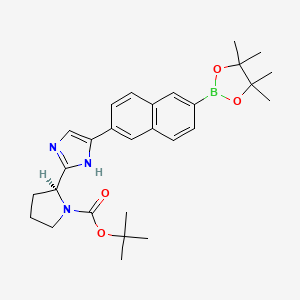

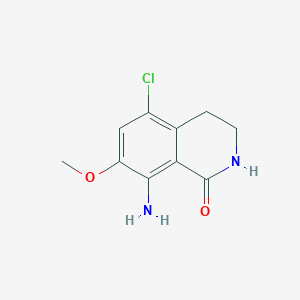
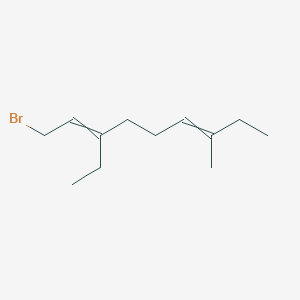
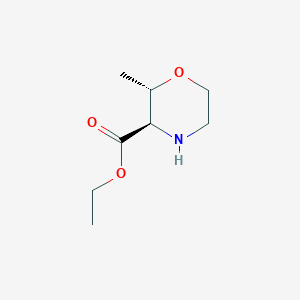
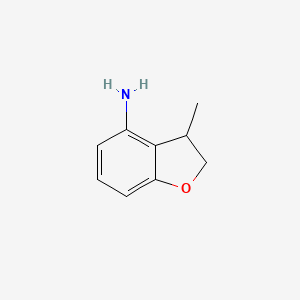
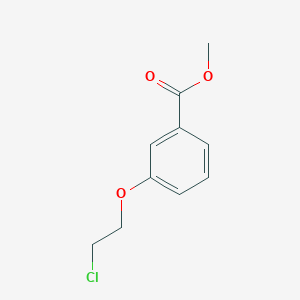
propanedinitrile](/img/structure/B8636132.png)
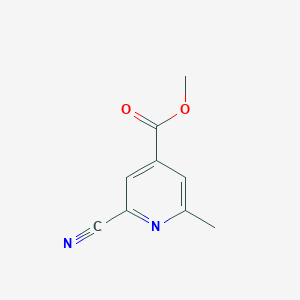
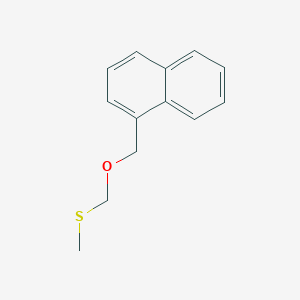
![1-(2-(3-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8636149.png)
![Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]-](/img/structure/B8636158.png)
